molecular formula C23H30O6 B041468 6-Dehydrocortisol Acetate CAS No. 21940-45-4

6-Dehydrocortisol Acetate

Cat. No. B041468
CAS RN: 21940-45-4
M. Wt: 402.5 g/mol
InChI Key: VXLNNRNWOGKRPL-JZYPGELDSA-N
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Description

6-Dehydrocortisol Acetate is a chemically modified derivative of corticosteroids, characterized by the introduction of a double bond between carbons 6 and 7. This modification significantly alters its biological activity, especially in terms of its effects on urinary excretion of sodium (Na+) and potassium (K+). These changes are attributed to its differential binding to mineralocorticoid receptors, impacting ion fluxes and indicating a nuanced interplay with Type I and Type II receptors (Genard & Palem-Vliers, 1985).

Synthesis Analysis

The synthesis of 6-Dehydrocortisol Acetate and related compounds often involves the selective introduction of fluorine or other halogens at specific positions on the steroid framework, as seen in the synthesis of 6α-fluoro derivatives of corticosteroids, which are a class of powerful corticoids (Bowers, Denot, Sanchez, & Ringold, 1959). Such modifications are crucial for enhancing or modifying the biological activity of these molecules.

Molecular Structure Analysis

The molecular structure of 6-Dehydrocortisol Acetate features a double bond between carbons 6 and 7, which is a critical modification that significantly influences its biological activity and receptor affinity. The synthesis and identification of various hydroxylated derivatives derived from corticosteroids have provided insight into the structural diversity of these compounds and their potential biological implications (Kraan et al., 1994).

Chemical Reactions and Properties

The introduction of a double bond in 6-Dehydrocortisol Acetate leads to a marked change in its steroid profile, especially in its interaction with different types of corticosteroid receptors. The modified affinity for Type I and Type II receptors elucidates the nuanced mechanistic pathways through which these derivatives exert their effects, particularly in mediating ion fluxes in renal pathways (Genard & Palem-Vliers, 1989).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 6-Dehydrocortisol Acetate were not identified, related research into the synthesis, identification, and biological activity of corticosteroid derivatives often provides insights into their solubility, stability, and reactivity, critical for understanding their pharmacological potential and therapeutic applications.

Chemical Properties Analysis

The chemical properties of 6-Dehydrocortisol Acetate, including its reactivity, metabolic pathways, and binding affinities, are central to its function as a modified corticosteroid. Its interaction with glutathione (GSH) and subsequent metabolism in biological systems highlights the dynamic nature of its chemical properties and the potential implications for its biological activities and therapeutic uses (Zhang et al., 2013).

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNNRNWOGKRPL-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dehydrocortisol Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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